2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclocondensation of appropriate precursors.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazine intermediate with a thiol reagent under suitable conditions.
Acetamide Formation: The final step involves the acylation of the intermediate with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, the compound can be explored for its potential as an antimicrobial or anticancer agent. The presence of the triazine ring and sulfanyl group may contribute to its biological activity .
Medicine
In medicinal chemistry, the compound can be investigated for its potential therapeutic applications. Its structure suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development .
Industry
In industrial applications, the compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for industrial use .
Mechanism of Action
The mechanism of action of 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The triazine ring and sulfanyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1,2,4-triazin-6(1H)-ones: These compounds share the triazine ring structure and have similar chemical properties.
Indole Derivatives:
Carfentrazone: This compound contains a triazole ring and has similar chemical reactivity.
Uniqueness
The uniqueness of 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide lies in its combination of the triazine ring, sulfanyl group, and acetamide group. This combination provides a unique set of chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-9(2)10-3-5-11(6-4-10)16-13(20)8-21-14-17-12(19)7-15-18-14/h3-7,9H,8H2,1-2H3,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEKCWOOEDGGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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